

# Cross-resistance studies of "Antibacterial agent 206" with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 206

Cat. No.: B12385634

Get Quote

# Cross-Resistance Profile of SPR206: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the crossresistance of the novel antibacterial agent SPR206 with other antimicrobial drugs, supported by experimental data and detailed methodologies.

SPR206, a novel polymyxin derivative also known as EVER206, has demonstrated potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] This guide provides a comparative analysis of SPR206's cross-resistance profile with other antibiotics, focusing on its efficacy against pathogens resistant to existing treatments.

# Summary of In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for SPR206 and comparator agents against various Gram-negative pathogens. The data is compiled from multiple in vitro studies and highlights the potent activity of SPR206, even against resistant phenotypes.

### Acinetobacter baumannii



| Antibacterial Agent | MIC50 (mg/L)                 | MIC90 (mg/L)                 | Percentage of<br>Isolates Inhibited at<br>≤2 mg/L |
|---------------------|------------------------------|------------------------------|---------------------------------------------------|
| SPR206              | 0.12                         | 2                            | 94.5%                                             |
| Colistin            | 4-fold higher than<br>SPR206 | 4-fold higher than<br>SPR206 | Not specified                                     |
| Meropenem           | Not specified                | Not specified                | 13% (of 30 isolates)                              |

Data sourced from studies on a collection of A. baumannii isolates, including colistin-resistant and carbapenem-resistant strains.[1][3][4]

Pseudomonas aeruginosa

| Antibacterial Agent | MIC50 (mg/L) | MIC90 (mg/L)  | Percentage of<br>Isolates Inhibited at<br>≤2 mg/L |
|---------------------|--------------|---------------|---------------------------------------------------|
| SPR206              | 0.25         | 0.25-0.5      | 99.8-100%                                         |
| Colistin            | 0.5          | Not specified | Not specified                                     |
| Polymyxin B         | 1            | Not specified | Not specified                                     |

This data includes multidrug-resistant, extensively drug-resistant, and difficult-to-treat subsets of P. aeruginosa.[1][5]

# **Enterobacterales**



| Antibacterial<br>Agent | Organism<br>Group       | MIC50 (mg/L) | MIC90 (mg/L) | Percentage of<br>Isolates<br>Inhibited at ≤2<br>mg/L |
|------------------------|-------------------------|--------------|--------------|------------------------------------------------------|
| SPR206                 | Non-<br>Morganellaceae  | 0.06         | 0.25         | 95.4%                                                |
| SPR206                 | CRE (US & W.<br>Europe) | 0.06         | 0.5          | Not specified                                        |
| SPR206                 | CRE (E. Europe)         | 0.5          | 64           | Not specified                                        |

CRE refers to Carbapenem-Resistant Enterobacterales.[1]

### **Cross-Resistance Observations**

Studies have shown that SPR206 maintains significant activity against isolates resistant to other antibiotics, particularly colistin.[3][4] The mechanism of resistance to colistin, often involving modifications of the lipid A component of lipopolysaccharide (LPS) through mutations in genes such as lpxACD and pmrAB, may not confer a high level of resistance to SPR206.[3] [4] Specifically, in a study of 14 colistin-resistant A. baumannii isolates with mutations in these genes, SPR206 maintained MICs of  $\leq$  2 mg/L for 64% of them.[3][4] This suggests a lack of complete cross-resistance between SPR206 and colistin.

Furthermore, no cross-resistance was observed between a related naphthyridine derivative, AB206, and other antibiotics, with most nalidixic acid-resistant strains remaining susceptible to AB206.[6][7]

# **Synergistic Activity**

SPR206 has also demonstrated synergistic or enhanced bactericidal activity when used in combination with other antimicrobial agents. In time-kill analyses against colistin-resistant A. baumannii, combinations of SPR206 with minocycline or meropenem resulted in a greater reduction in bacterial colony-forming units (CFU/mL) compared to colistin-based combinations. [3][4] This enhanced activity is hypothesized to be due to SPR206's superior ability to permeabilize the bacterial outer membrane, facilitating the entry of other drugs.[3]



# Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of SPR206 and comparator agents was determined using the broth microdilution method following the guidelines of the Clinical & Laboratory Standards Institute (CLSI).

- Isolate Preparation: Bacterial isolates were cultured on appropriate agar plates to obtain fresh colonies.
- Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately 5 x 105 CFU/mL.
- Drug Dilution: Serial twofold dilutions of SPR206 and comparator antibiotics were prepared in CAMHB in microtiter plates.
- Inoculation: Each well of the microtiter plates was inoculated with the standardized bacterial suspension.
- Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

## **Time-Kill Analysis**

Time-kill assays were performed to assess the bactericidal activity and potential synergy of SPR206 in combination with other drugs.

- Bacterial Culture: An overnight culture of the test isolate was diluted to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.
- Drug Exposure: The bacterial culture was exposed to SPR206 alone, the comparator drug alone, and the combination of both at specified concentrations (e.g., 0.5x MIC).



- Sampling: Aliquots were removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Viable Cell Counting: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time was plotted to assess bactericidal activity (≥3-log10 reduction) and synergy (≥2-log10 reduction with the combination compared to the most active single agent).

### **Mechanism of Action and Resistance**

The primary mechanism of action for polymyxins, including SPR206, involves the disruption of the bacterial outer membrane.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacodynamic Profile of EVER206, a Novel Polymyxin Antimicrobial, against Gram-Negative Bacteria in the Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-resistance studies of "Antibacterial agent 206" with other drugs]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12385634#cross-resistance-studies-of-antibacterial-agent-206-with-other-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com